molecular formula C20H24FN3O4 B027059 N-Methyl Gatifloxacin CAS No. 114213-69-3

N-Methyl Gatifloxacin

Cat. No. B027059
M. Wt: 389.4 g/mol
InChI Key: YDBVQXCJOKMPST-UHFFFAOYSA-N
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Description

Gatifloxacin is a synthetic broad-spectrum 4-quinolone antibiotic agent that exhibits potent activity against a wide range of gram-positive and gram-negative bacterial pathogens. Its effectiveness is attributed to its action on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.

Synthesis Analysis

Gatifloxacin and its derivatives can be synthesized through various chemical pathways. One approach involves the synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid by acylchlorination, followed by several steps including condensation with diethyl malonate, partial hydrolysis, and decarboxylation, among others, leading to a total yield of 43.2% which is deemed suitable for mass production (Li, 2010).

Molecular Structure Analysis

Gatifloxacin features a complex molecular structure characterized by a 3-methylpiperazinyl-side chain at position 7 and a methoxy group at position 8 of the quinolone ring. This molecular arrangement is crucial for its antibacterial activity and its specific targeting mechanism against bacterial enzymes.

Chemical Reactions and Properties

Gatifloxacin interacts with various chemicals and metals, forming complexes that can alter its antibacterial activity. For instance, it forms isostructural complexes with metals like Zn, Ni, and Co, which exhibit differing activities against bacteria like Staphylococcus due to the distinct metal ions within their structures (Li et al., 2007).

Physical Properties Analysis

The physical properties of gatifloxacin, such as solubility and hygroscopicity, can be modified through the formation of pharmaceutical salts or complexes. For instance, the solubility and permeability of gatifloxacin can be enhanced through the synthesis of prodrugs targeting specific transporters, significantly improving its delivery to the back of the eye (Vooturi et al., 2012).

Chemical Properties Analysis

Gatifloxacin's chemical behavior is influenced by its interactions with metals and other compounds. For example, its interaction with methylene blue under acidic conditions results in the formation of complexes with unique absorption peaks, highlighting its complex chemical behavior and the potential for analytical application (Yuan-hai, 2008).

Scientific Research Applications

1. Antibacterial Assessment

  • Application Summary: Gatifloxacin analogues were synthesized to increase the bulkiness at position 7 of the fluoroquinolone, which could reduce the efflux of the antibiotic from bacterial cells and consequently reduce bacterial resistance .
  • Methods of Application: The analogues were synthesized by coupling with different sulfonamide derivatives using a chloroacetyl chloride linker . The chemical structures of the synthesized compounds were confirmed using FT-IR spectroscopy and elemental microanalysis .
  • Results: The antibacterial study showed a comparable effect of the prepared compounds with Gatifloxacin. The largest inhibition zone was observed with compound IIa against bacteria Bacillus cereus .

2. Clinical Pharmacology

  • Application Summary: Gatifloxacin is an advanced-generation, 8-methoxy fluoroquinolone that is active against a broad spectrum of pathogens, including antibiotic-resistant Streptococcus pneumoniae .
  • Methods of Application: Gatifloxacin has high oral bioavailability (96%), and therefore, oral and intravenous formulations are bioequivalent and interchangeable . It is primarily excreted unchanged in the urine (>80%) .
  • Results: Clinical studies show that gatifloxacin has limited potential to prolong the QT interval on the electrocardiogram and lacks the potential to cause photosensitivity reactions, to alter oral glucose tolerance, or to cause crystalluria .

3. Analytical Method Assessment

  • Application Summary: This review focuses on the recent advances in analytical techniques for the assessment of Gatifloxacin .
  • Methods of Application: The review discusses various analytical techniques used for the assessment of Gatifloxacin .
  • Results: The review provides a comprehensive overview of the analytical methods used for Gatifloxacin, highlighting their strengths and weaknesses .

4. Synthesis of New Gatifloxacin Analogues

  • Application Summary: New gatifloxacin analogues were synthesized to increase the bulkiness at position 7 of the fluoroquinolone, which could reduce the efflux of the antibiotic from bacterial cells and consequently reduce bacterial resistance .
  • Methods of Application: The analogues were synthesized by coupling with different sulfonamide derivatives using a chloroacetyl chloride linker . The chemical structures of the synthesized compounds were confirmed using FT-IR spectroscopy and elemental microanalysis .
  • Results: The antibacterial study showed a comparable effect of the prepared compounds with Gatifloxacin. The largest inhibition zone was observed with compound IIa against bacteria Bacillus cereus .

5. Treatment of Respiratory Infections

  • Application Summary: Gatifloxacin exhibits enhanced activity against clinically relevant pathogens, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp .
  • Methods of Application: Gatifloxacin was shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis .
  • Results: Clinical cure rates in all trials of patients treated with gatifloxacin were ∼90% or higher .

6. Treatment of Urinary Tract Infections

  • Application Summary: Gatifloxacin is effective against many clinical isolates, including those responsible for urinary tract infections (UTIs) .
  • Methods of Application: Gatifloxacin can be administered orally or intravenously, with high oral bioavailability (96%), making the two formulations interchangeable . It is primarily excreted unchanged in the urine (>80%) .
  • Results: Clinical trials have shown that gatifloxacin is effective in the treatment of UTIs .

7. Treatment of Sexually Transmitted Diseases

  • Application Summary: Gatifloxacin exhibits activity against pathogens responsible for sexually transmitted diseases (STDs) .
  • Methods of Application: Gatifloxacin can be administered orally or intravenously, with high oral bioavailability (96%), making the two formulations interchangeable . It is primarily excreted unchanged in the urine (>80%) .
  • Results: Clinical trials have shown that gatifloxacin is effective in the treatment of STDs .

Safety And Hazards

When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVQXCJOKMPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560570
Record name 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Gatifloxacin

CAS RN

114213-69-3
Record name 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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